molecular formula C23H22N2O6S B12155738 methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12155738
M. Wt: 454.5 g/mol
InChI Key: AFYAEWOMIBLHHQ-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core substituted with a benzodioxepin-acetyl group at position 2, a 2-methoxyphenyl group at position 5, and a methyl ester at position 3. Thiazole derivatives are well-documented in medicinal chemistry for their antimicrobial, anti-inflammatory, and kinase inhibitory activities.

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H22N2O6S/c1-28-16-7-4-3-6-15(16)21-20(22(27)29-2)25-23(32-21)24-19(26)13-14-8-9-17-18(12-14)31-11-5-10-30-17/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,24,25,26)

InChI Key

AFYAEWOMIBLHHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCCCO4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Acetylation: The benzodioxepin derivative is then acetylated using acetic anhydride or acetyl chloride.

    Thiazole Formation: The thiazole ring is introduced through a condensation reaction involving thioamide and α-haloketone.

    Final Coupling: The final step involves coupling the benzodioxepin-acetyl derivative with the thiazole derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has been explored for its potential therapeutic properties:

  • Anticancer Activity : Studies indicate that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, compounds similar to this one have shown IC50 values in the nanomolar range against various cancer cell lines, including HepG2 liver cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes relevant to disease mechanisms:

  • Aldose Reductase Inhibition : Thiazole-based compounds have demonstrated strong inhibitory effects on aldose reductase, which is significant for managing diabetic complications. Ki values reported range from 0.018μM0.018\mu M to 3.746μM3.746\mu M, indicating potent activity against this enzyme.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxepin Ring : Achieved through cyclization reactions of catechol derivatives.
  • Acetylation : The benzodioxepin derivative undergoes acetylation using acetic anhydride or acetyl chloride.
  • Thiazole Formation : Introduced via condensation reactions involving thioamide and α-haloketone.
  • Final Coupling : The final step involves coupling the benzodioxepin-acetyl derivative with the thiazole under suitable conditions, often using coupling agents like EDCI.

Industrial Production

For industrial applications, optimization of these synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed alongside rigorous purification methods like chromatography.

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name/Identifier Molecular Weight Key Substituents Functional Groups of Interest
Target Compound ~500 (estimated) Benzodioxepin-acetyl, 2-methoxyphenyl, methyl ester Ester, acetyl amide, methoxy, benzodioxepin
Thiazol-5-ylmethyl carbamate (, compound l) N/A Ethoxycarbonylamino, methylbutanamido, diphenylhexane Carbamate, ureido, phenyl
Thiazol-5-ylmethyl ureido derivative (, compound m) N/A Hydroperoxypropan, thiazol-4-ylmethyl, diphenylhexane Hydroperoxy, thiazole, ureido
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (, LS-03205) 369.40 Phenylcarbamoyl, thiadiazole, benzoate Thiadiazole, carbamoyl, ester

Key Observations:

Benzodioxepin vs. Thiadiazoles (as in LS-03205) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may influence target binding .

Substituent Effects: The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, which could modulate receptor binding and metabolic stability compared to the diphenylhexane moieties in compounds .

Functional Group Stability: The methyl ester in the target compound is prone to hydrolysis, similar to LS-03205’s benzoate ester (). This may limit oral bioavailability unless stabilized via prodrug strategies .

Pharmacological Implications (Hypothetical)

While direct activity data are unavailable, structural analogs provide insights:

  • Antimicrobial Potential: Thiazole derivatives like LS-03205 () are associated with antimicrobial activity; the benzodioxepin group in the target compound may broaden spectrum efficacy .
  • CNS Applications : Benzodioxepin-containing compounds (e.g., nefopam analogs) exhibit neuroactive properties, suggesting possible CNS targeting for the target compound .
  • Kinase Inhibition : The acetyl amide and aromatic substituents align with kinase inhibitor pharmacophores (e.g., imatinib-like scaffolds), though steric bulk may require optimization .

Biological Activity

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure includes a thiazole ring and a benzodioxepin moiety, which are known for their diverse biological activities. The molecular formula is C25H26O7C_{25}H_{26}O_7, and it features multiple functional groups that may contribute to its interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. In vitro assays demonstrated that certain analogs possess IC50 values in the nanomolar range against HepG2 liver cancer cells, indicating potent cytotoxic effects .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, thiazole-based compounds have been found to inhibit aldose reductase with Ki values ranging from 0.018μM0.018\,\mu M to 3.746μM3.746\,\mu M, suggesting a strong potential for treating diabetic complications by modulating glucose metabolism .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production, and inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders. Compounds structurally related to this compound have shown promising results in inhibiting tyrosinase activity in B16F10 melanoma cells. For instance, certain analogs exhibited IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural features allow it to bind effectively to active sites of target enzymes like aldose reductase and tyrosinase.
  • Cellular Uptake : The lipophilicity imparted by the methoxyphenyl group enhances cellular penetration.
  • Apoptosis Induction : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells through caspase activation .

Case Studies

StudyFindingsReference
Antitumor ActivityDemonstrated significant cytotoxicity against HepG2 cells with IC50 values in the nanomolar range.
Tyrosinase InhibitionAnalog showed IC50 values significantly lower than kojic acid; effective in reducing melanin production in B16F10 cells.
Aldose Reductase InhibitionCompounds exhibited Ki values indicating strong inhibition potential for diabetic complications treatment.

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